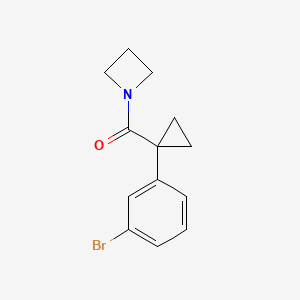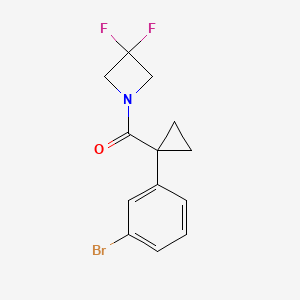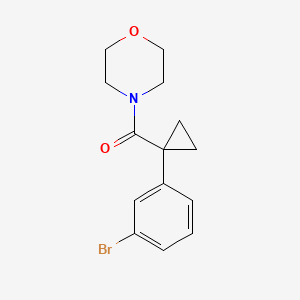
4-Ethenyl-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-3-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an ethenyl group, and the hydrogen atom at the third position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Introduction of Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where 4-fluorobenzoic acid is reacted with an appropriate ethenyl halide in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Heck reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-fluoro-4-carboxybenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-4-carboxybenzoic acid.
Reduction: 4-Ethyl-3-fluorobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethenyl-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethenyl-3-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its fluorine atom can enhance binding affinity to certain proteins, thereby modulating their activity. The ethenyl group may also participate in covalent bonding with target molecules, further influencing its biological effects.
Comparison with Similar Compounds
4-Fluorobenzoic acid: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Fluorobenzoic acid: The fluorine atom is positioned differently, affecting its chemical properties and reactivity.
4-Ethyl-3-fluorobenzoic acid: Contains an ethyl group instead of an ethenyl group, resulting in different chemical behavior.
Uniqueness: 4-Ethenyl-3-fluorobenzoic acid is unique due to the presence of both the ethenyl and fluorine groups, which confer distinct reactivity and potential applications. The ethenyl group allows for further functionalization, while the fluorine atom enhances stability and binding interactions in biological systems.
Properties
IUPAC Name |
4-ethenyl-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h2-5H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPFPFJJUGURBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














